molecular formula C13H23NO5 B1443937 4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid CAS No. 1404840-07-8

4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid

Cat. No. B1443937
M. Wt: 273.33 g/mol
InChI Key: NXRIGQNSXAIAEM-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid, commonly referred to as DMBOCA, is an organic acid that has many applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, and its structure makes it useful for many different types of research.

Scientific Research Applications

Synthesis Protocols:

  • Synthesis of N-Boc protected oxazolidines via cyclization, using tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives derived from L-Serine, has been reported. This synthesis includes protection of amino terminal of L-serine by (Boc)2O, cyclization with DMP and PTSA in benzene, hydrolysis of methyl ester, and Swern Oxidation for aldehyde formation. This process yields significant synthetic precursors for medicinally significant candidates (Khadse & Chaudhari, 2015).

Chemical Properties and Reactions:

  • The synthesis of a series of tert-butyloxycarbonyl amino acid 4-nitroanilides has been reported, which includes N-alkylated amino acids and various other derivatives. These compounds were extended to corresponding dipeptide 4-nitroanilides, demonstrating a methodology for the synthesis of complex molecules (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Application in Drug Synthesis:

  • A series of functionalized amino acid derivatives were synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. Notably, certain compounds demonstrated promising cytotoxicity in ovarian and oral cancers, indicating their potential utility in designing new anticancer agents (Kumar et al., 2009).

Advanced Material Synthesis:

  • The synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units from a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol has been reported. These polyamides exhibit useful levels of thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films, which are significant for various industrial applications (Hsiao, Yang, & Chen, 2000).

Methodological Innovations:

  • An efficient protocol for the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which are unnatural amino acids, has been developed. This method allows for the selective synthesis of either cis or trans acid and provides an explanation for observed cis selectivity in the initial step (Bakonyi et al., 2013).

properties

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-13(9(15)16)6-7-18-12(4,5)8-13/h6-8H2,1-5H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRIGQNSXAIAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid
Reactant of Route 2
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid
Reactant of Route 3
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid
Reactant of Route 5
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid
Reactant of Route 6
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid

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